molecular formula C25H25N3O2 B607963 7-[(4-エトキシ-3-メチルフェニル)-(ピリジン-2-イルアミノ)メチル]-2-メチルキノリン-8-オール

7-[(4-エトキシ-3-メチルフェニル)-(ピリジン-2-イルアミノ)メチル]-2-メチルキノリン-8-オール

カタログ番号: B607963
分子量: 399.5 g/mol
InChIキー: CYNZBLNMIJNBSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Melanoma

In melanoma models, particularly using A375 cells, HLM006474 has shown promising results:

  • Inhibition of Tumor Growth : In vitro studies demonstrate that HLM006474 effectively reduces proliferation and induces apoptosis in melanoma cell lines. The compound's effects were evident within hours, with notable reductions in E2F4 activity and protein levels observed over time .
  • Three-Dimensional Culture Models : HLM006474 has been tested in three-dimensional skin models to assess its impact on invasive behavior. The compound significantly inhibited the invasive properties of melanoma cells when cultured with normal human keratinocytes .

Lung Cancer

HLM006474 has also been evaluated in lung cancer models:

  • Synergistic Effects with Chemotherapy : Studies indicate that while HLM006474 alone reduces viability in small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) lines, it shows enhanced efficacy when combined with paclitaxel, suggesting potential for combination therapies .
  • Mechanistic Insights : Research indicates that HLM006474's induction of apoptosis is partially dependent on E2F4 but may also involve other pathways, highlighting its potential as a multi-targeted therapeutic agent .

Case Studies and Research Findings

The following table summarizes key findings from various studies on HLM006474:

Study ReferenceCancer TypeKey FindingsNotes
MelanomaInduces apoptosis; decreases E2F4 activityEffective in three-dimensional culture models
Lung CancerReduces viability; synergizes with paclitaxelIC50 ranges from 15 to 75 µM
General OncologyPotential for use in combination therapiesMay be effective against drug-resistant cancers
MelanomaSignificant reduction in tumor invasionDemonstrated efficacy in both 2D and 3D models

準備方法

合成経路と反応条件

反応条件は、通常、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を伴い、目的の生成物が得られるように、温度とpHを注意深く制御する必要があります .

工業的製造方法

HLM006474の工業的製造には、研究室で使用される合成経路のスケールアップが含まれます。これには、収率と純度を最大化し、有害な試薬や溶媒の使用を最小限に抑えるために、反応条件を最適化することが含まれます。 最終生成物は通常、高性能液体クロマトグラフィー(HPLC)などの技術を使用して精製され、純度は少なくとも95%に達します .

化学反応の分析

反応の種類

HLM006474は、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件

HLM006474を含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 反応は通常、DMSOまたはアセトニトリルなどの有機溶媒中で、制御された温度とpH条件下で行われます .

主要生成物

これらの反応から形成される主要生成物は、官能基が修飾されたHLM006474のさまざまな誘導体です。 これらの誘導体は、異なる生物学的活性を持ち、化合物の構造活性関係を探求するためにさらなる研究でよく使用されます .

科学的研究の応用

HLM006474は、以下を含む幅広い科学的研究の応用を持っています。

生物活性

HLM006474, a small molecule inhibitor targeting the E2F transcription factor family, has emerged as a significant compound in cancer research due to its ability to modulate cell proliferation and induce apoptosis. This article explores the biological activity of HLM006474, focusing on its mechanisms of action, efficacy across various cancer cell lines, and potential therapeutic applications.

HLM006474 functions primarily by inhibiting the E2F family of transcription factors, particularly E2F4. This inhibition disrupts the E2F/Rb pathway, which is frequently altered in various cancers, including melanoma and lung cancer. The compound's mechanism includes:

  • Inhibition of DNA Binding : HLM006474 significantly reduces E2F4's DNA-binding activity, leading to decreased expression of E2F target genes involved in cell cycle progression and survival .
  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through pathways distinct from traditional chemotherapeutics like cisplatin and doxorubicin. Notably, it induces apoptosis in a time-dependent manner, with significant effects observed within 12 hours post-treatment .
  • Regulation of E2F Family Members : Interestingly, short-term exposure to HLM006474 can transiently increase levels of certain E2F proteins (e.g., E2F3), suggesting a complex regulatory feedback mechanism that may influence its therapeutic efficacy .

Efficacy in Cancer Cell Lines

HLM006474 has demonstrated broad antiproliferative activity across various cancer cell lines. The biological IC50 values vary significantly depending on the cell type:

Cell Line Type IC50 Range (µM)
Non-Small Cell Lung Cancer (NSCLC)15 - 75
Small Cell Lung Cancer (SCLC)15 - 75
Melanoma (A375)~40

The average IC50 across multiple studies is approximately 31.4 µM, indicating a moderate potency against these malignancies .

Case Studies

  • Melanoma Model :
    • In A375 melanoma cells, treatment with HLM006474 resulted in a marked reduction in cell viability and increased apoptosis. Flow cytometry analysis revealed significant sub-G1 DNA content indicative of apoptotic cells after treatment .
  • Lung Cancer :
    • In a study involving various lung cancer cell lines, HLM006474 was shown to reduce cell viability effectively, with combination treatments revealing synergistic effects when paired with paclitaxel but not with cisplatin or gemcitabine .
  • Human Embryonic Stem Cells :
    • Research indicated that HLM006474 could decrease proliferation in tumorigenic human embryonic stem cells while promoting apoptosis, suggesting potential applications in cancer prevention strategies .

Research Findings

The following findings summarize key research outcomes regarding HLM006474:

  • Apoptosis Induction : Significant apoptosis was observed in multiple tested cell lines (A375, MDA-MB-231) following treatment with HLM006474 at concentrations around 40 µM for 24 hours .
  • E2F4 Dependency : The apoptotic response to HLM006474 was partially dependent on E2F4; E2F4-null mouse embryonic fibroblasts exhibited reduced sensitivity compared to wild-type counterparts .
  • Synergistic Effects : While HLM006474 showed limited synergy with some chemotherapeutics, it effectively enhanced the cytotoxicity of paclitaxel, potentially due to its effects on E2F-mediated pathways .

特性

IUPAC Name

7-[(4-ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-4-30-21-13-11-19(15-16(21)2)23(28-22-7-5-6-14-26-22)20-12-10-18-9-8-17(3)27-24(18)25(20)29/h5-15,23,29H,4H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNZBLNMIJNBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC(=N3)C)C=C2)O)NC4=CC=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HLM006474
Reactant of Route 2
HLM006474
Reactant of Route 3
HLM006474
Reactant of Route 4
HLM006474
Reactant of Route 5
HLM006474
Reactant of Route 6
HLM006474

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。